molecular formula C17H21ClN2O2 B4652747 4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride

4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride

Cat. No. B4652747
M. Wt: 320.8 g/mol
InChI Key: QRSDURPSAMRFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride, also known as DMABN, is a chemical compound that has been extensively researched for its potential therapeutic applications in various fields such as cancer treatment, drug delivery, and imaging.

Mechanism of Action

The mechanism of action of 4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride involves its interaction with various cellular components such as the proteasome pathway and cell membranes. 4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride has been shown to inhibit the proteasome pathway, leading to the accumulation of misfolded proteins and subsequent cell death in cancer cells. 4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride can also penetrate cell membranes due to its amphiphilic nature, allowing it to act as a carrier for various drugs.
Biochemical and Physiological Effects:
4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride has been shown to induce cell death in various cancer cell lines through the inhibition of the proteasome pathway. 4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride has also been shown to selectively bind to cancer cells, making it a potential imaging agent for cancer diagnosis and treatment. However, the exact biochemical and physiological effects of 4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride on normal cells and tissues are still under investigation.

Advantages and Limitations for Lab Experiments

4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride has several advantages for lab experiments, including its ability to induce cell death in various cancer cell lines and its potential as a drug delivery and imaging agent. However, 4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride has some limitations, including its potential toxicity to normal cells and tissues and the need for further investigation into its exact mechanism of action.

Future Directions

There are several future directions for research on 4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride, including further investigation into its mechanism of action, its potential as a drug delivery and imaging agent, and its potential therapeutic applications in various fields such as cancer treatment. Additionally, further studies are needed to determine the exact biochemical and physiological effects of 4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride on normal cells and tissues.

Scientific Research Applications

4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride has been extensively studied for its potential therapeutic applications in various fields such as cancer treatment, drug delivery, and imaging. In cancer treatment, 4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride has been shown to induce cell death in various cancer cell lines through the inhibition of the proteasome pathway. 4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride has also been studied as a potential drug delivery agent, where it can act as a carrier for various drugs due to its ability to penetrate cell membranes. In imaging, 4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride has been shown to selectively bind to cancer cells, making it a potential imaging agent for cancer diagnosis and treatment.

properties

IUPAC Name

4-[[[4-(dimethylamino)phenyl]methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.ClH/c1-19(2)16-9-5-14(6-10-16)12-18-11-13-3-7-15(8-4-13)17(20)21;/h3-10,18H,11-12H2,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSDURPSAMRFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[[4-(Dimethylamino)phenyl]methylamino]methyl]benzoic acid;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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